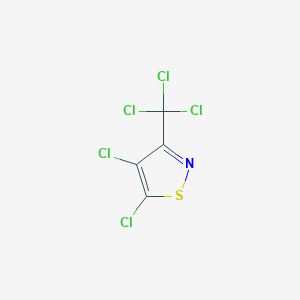
Isothiazole, 4,5-dichloro-3-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazole, 4,5-dichloro-3-(trichloromethyl)- is a compound belonging to the class of isothiazoles, which are five-membered sulfur-containing heterocycles. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a trichloromethyl group at the 3 position. Isothiazoles are known for their unique chemical properties and have found applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazoles, including 4,5-dichloro-3-(trichloromethyl)-isothiazole, typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method is the condensation of thiohydroxylamine with appropriate precursors under controlled conditions . Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have also been employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods
Industrial production of isothiazoles often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Isothiazole, 4,5-dichloro-3-(trichloromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .
Scientific Research Applications
Isothiazole, 4,5-dichloro-3-(trichloromethyl)- has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The antimicrobial activity of isothiazole, 4,5-dichloro-3-(trichloromethyl)- is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-octyl-3(2H)-isothiazolone: Another isothiazole derivative with similar antimicrobial properties.
4,5-Dichloro-isothiazole-3-carboxylic acid: Known for its use in coordination compounds with metals.
Uniqueness
Isothiazole, 4,5-dichloro-3-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichloromethyl group enhances its reactivity and stability, making it suitable for various applications .
Properties
IUPAC Name |
4,5-dichloro-3-(trichloromethyl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl5NS/c5-1-2(4(7,8)9)10-11-3(1)6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVECMKXRDFCQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389313 |
Source


|
| Record name | Isothiazole, 4,5-dichloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118888-36-1 |
Source


|
| Record name | Isothiazole, 4,5-dichloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
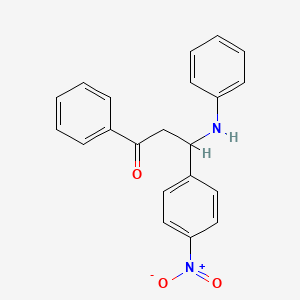
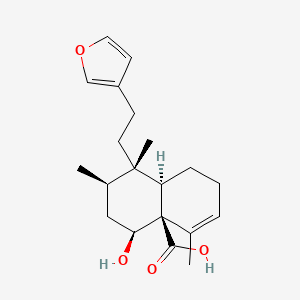

![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
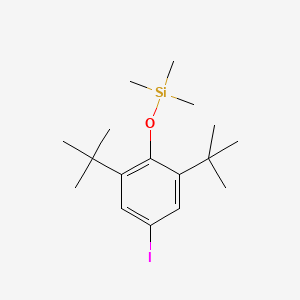
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
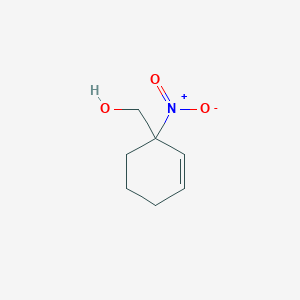
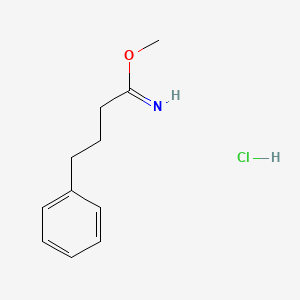
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)

![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)

